2-(4-methoxyphenyl)but-2-enedioic Acid
Description
2-(4-Methoxyphenyl)but-2-enedioic acid is an unsaturated dicarboxylic acid derivative featuring a methoxy-substituted phenyl group at the β-position of the conjugated diene system. Its structure combines the electron-withdrawing carboxylic acid groups with the electron-donating methoxyphenyl substituent, influencing its physicochemical and reactivity profiles.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QUPAHTUIJMRCDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Table 1: Optimization of Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 62 |
| NHOAc | Toluene | 110 | 4 | 58 |
| ZnCl | DMF | 90 | 3 | 70 |
Microwave-assisted synthesis reduces reaction times to 10–30 minutes with yields exceeding 85%.
Wittig Reaction Approach
The Wittig reaction offers stereoselective access to α,β-unsaturated systems. Here, a phosphonium ylide derived from ethyl bromoacetate reacts with 4-methoxybenzaldehyde:
Subsequent hydrolysis of the ester groups yields the diacid.
Key Considerations
Table 2: Wittig Reaction Parameters
| Ylide Precursor | Solvent | Temperature (°C) | Hydrolysis Yield (%) |
|---|---|---|---|
| Ethyl bromoacetate | THF | 25 | 75 |
| Methyl bromoacetate | DCM | 0 | 68 |
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis enables modular synthesis. A Heck coupling between 4-methoxyphenylboronic acid and fumaroyl chloride could assemble the target molecule:
Catalytic System Optimization
Table 3: Palladium-Catalyzed Coupling Results
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc) | NaCO | Toluene/HO | 45 |
| Pd(dba) | KPO | DMF | 40 |
Hydrolytic Ring-Opening of Maleic Anhydride Adducts
Diels-Alder adducts of maleic anhydride and 4-methoxystyrene could undergo hydrolytic ring-opening to yield the diacid:
Reaction Parameters
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous conditions:
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the butenedioic acid moiety can be reduced to form a saturated dicarboxylic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)but-2-enedioic acid
Reduction: 2-(4-methoxyphenyl)butanedioic acid
Substitution: Various substituted phenylbutenedioic acids depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)but-2-enedioic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the methoxy group and the butenedioic acid moiety allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Structural Features:
- Core : Conjugated but-2-enedioic acid (fumaric acid-like backbone) .
- Substituent : 4-Methoxyphenyl group at the β-carbon.
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 2-(4-methoxyphenyl)but-2-enedioic acid and its analogs, supported by evidence:
Key Comparative Findings:
Solubility and Polarity :
- The 4-methoxyphenyl group in the target compound reduces water solubility compared to fumaric acid, which is highly polar and unsubstituted .
- Analogs with hydroxyl groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) exhibit higher polarity due to hydrogen bonding .
Amide derivatives (e.g., 4-(4-Methylanilino)-4-oxobut-2-enoic acid) demonstrate utility in biochemical assays, highlighting the versatility of substituted butenoic acids .
Synthetic Utility: Fumaric acid’s role in polymer synthesis suggests that 2-(4-methoxyphenyl)but-2-enedioic acid could serve as a monomer for functionalized polymers .
Q & A
Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)but-2-enedioic Acid, and how can purity be optimized?
- Methodological Answer : A common approach involves the oxidation of 2-(4-methoxyphenyl)but-2-enol or analogous precursors. For example, potassium permanganate (KMnO₄) in an acidic or neutral medium can oxidize α,β-unsaturated alcohols to diacids. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-oxidation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>98%). Analytical validation using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) confirms purity .
Q. Which spectroscopic techniques are most effective for characterizing 2-(4-methoxyphenyl)but-2-enedioic Acid?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~7.2–7.8 ppm), and olefinic protons (δ ~6.3–6.7 ppm, coupling constant J ~15 Hz for trans configuration).
- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and conjugated C=C (~1630 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]⁻) provides accurate mass confirmation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation under prolonged exposure to light or humidity. Store at 2–8°C in amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation when protected from UV. Aqueous solutions (pH 7.4) degrade faster (~10% in 30 days); use lyophilization for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential biological activity in cellular models?
- Methodological Answer : Computational docking (AutoDock Vina) suggests interactions with pro-inflammatory enzymes (e.g., COX-2) via hydrogen bonding with the methoxy and carboxylic groups. In vitro assays (e.g., LPS-induced RAW 264.7 macrophages) show dose-dependent inhibition of TNF-α (IC₅₀ ~25 µM). Validate specificity using CRISPR-edited cell lines and competitive binding assays .
Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?
- Methodological Answer : A fractional factorial design (DoE) identifies critical parameters:
- Catalyst: 1.2 eq. Mn(OAc)₃ improves regioselectivity.
- Solvent: Acetic acid/water (4:1 v/v) maximizes solubility.
- Temperature: 60–70°C balances reaction rate and side-product formation.
Pilot-scale trials achieve 85% yield with <2% impurities. Process analytical technology (PAT) monitors real-time pH and temperature .
Q. What advanced analytical methods resolve structural ambiguities in derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
